molecular formula C5H3ClN4 B1583625 4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine CAS No. 36258-82-9

4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B1583625
CAS No.: 36258-82-9
M. Wt: 154.56 g/mol
InChI Key: RUTXJCPJDJUCDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide . This intermediate is then treated with triethyl orthoformate and acetic anhydride to yield the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .

Mechanism of Action

The mechanism of action of 4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity . Additionally, the chlorine atom may enhance binding affinity through halogen bonding .

Properties

IUPAC Name

4-chloro-2H-triazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTXJCPJDJUCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NNN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300808
Record name 4-chloro-3h-[1,2,3]triazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36258-82-9
Record name 36258-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-3h-[1,2,3]triazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological activity of 4-chloro-3H-[1,2,3]triazolo[4,5-c]pyridine nucleosides?

A1: The research primarily focuses on the antiviral and antitumor potential of 8-aza-3-deazapurine nucleosides, with this compound serving as a precursor for their synthesis. While most synthesized compounds did not show activity against HIV-1, interesting results were observed for other viruses and tumor cells. For instance, the ribonucleoside derivative, 4-chloro-2-(β-D-ribofuranosyl)-2H-1,2,3-triazolo[4,5-c]pyridine (9) displayed activity against Coxsackie B1 virus []. Additionally, 6-chloro derivatives of 8-aza-3-deazapurine ribo- and 2′-deoxyribonucleosides exhibited some activity against LoVo human colon adenocarcinoma cells [].

Q2: How was the structure of the synthesized nucleosides confirmed in the study?

A2: The researchers employed a combination of techniques to ascertain the structure of the synthesized nucleosides. These techniques included:

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE difference spectroscopy helped determine the spatial proximity of protons within the molecules, clarifying the glycosylation position and anomeric configurations. []

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